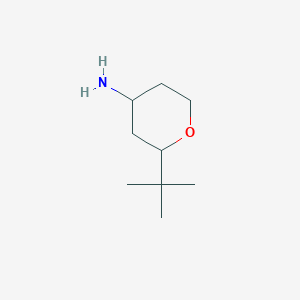

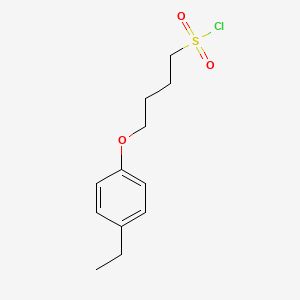

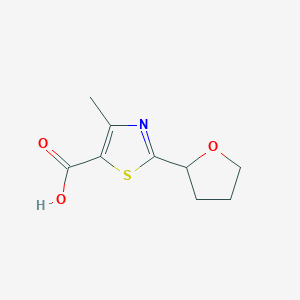

![molecular formula C12H19N3O B1444076 [3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol CAS No. 1158643-48-1](/img/structure/B1444076.png)

[3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol

Overview

Description

“[3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol” is a chemical compound with the CAS Number: 123987-13-3 . It has a molecular weight of 206.29 . The compound appears as a colorless to white to yellow solid or semi-solid or liquid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N2O/c1-13-5-7-14(8-6-13)12-4-2-3-11(9-12)10-15/h2-4,9,15H,5-8,10H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is stored at room temperature in an inert atmosphere and kept in a dark place . . The physical form of the compound is a colorless to white to yellow solid or semi-solid or liquid .Scientific Research Applications

Leukemia Therapeutics

This compound has been structurally characterized in the form of its piperazin-1-ium salt derivatives, which are used in therapeutic agents like Imatinib to treat leukemia . Imatinib specifically inhibits the activity of tyrosine kinases and binds to the Abelson tyrosine kinase domain characteristic for chronic myelogenic leukemia.

Bruton’s Tyrosine Kinase Inhibitors

Derivatives of this compound have shown potent inhibitory activity against Bruton’s tyrosine kinase (BTK), which plays a crucial role in B cell malignancies and autoimmune disorders . These inhibitors can significantly impact the treatment of B cell-related diseases by modulating the B cell receptor signaling pathway.

Antimicrobial Agents

The compound’s derivatives have been evaluated for their antimicrobial activity. Molecular docking simulations suggest that these derivatives can inhibit oxidoreductase enzymes, which are essential for bacterial survival . This indicates potential applications in developing new antimicrobial drugs.

Nanoparticle Synthesis

It serves as a solvating and stabilizing agent in the preparation of uniform silver nanoparticles, which are less than 10nm in size . These nanoparticles have a wide range of applications, including medical imaging, drug delivery, and as antibacterial agents.

Cancer Research

The compound’s derivatives are used in the synthesis of various pyrazolo-pyrazine and pyridine derivatives, which are important in cancer research for their potential as therapeutic agents . These derivatives can be designed to target specific cancer cells or pathways.

Molecular Structure Analysis

The compound is used in single-crystal X-ray diffraction studies to determine the molecular structure of pharmaceutical ingredients . This is crucial for understanding the drug’s mechanism of action and for designing more effective drugs.

Enzyme Inhibition Studies

Its derivatives have been used in enzyme inhibition studies to understand the interaction between drugs and their target enzymes . This research is fundamental in drug development, as it helps identify potential side effects and drug interactions.

Pharmacokinetics and Dynamics

Research involving this compound also extends to pharmacokinetics and pharmacodynamics, where its behavior in the body, including absorption, distribution, metabolism, and excretion, is studied to optimize drug design and delivery .

Safety And Hazards

properties

IUPAC Name |

[3-amino-4-(4-methylpiperazin-1-yl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c1-14-4-6-15(7-5-14)12-3-2-10(9-16)8-11(12)13/h2-3,8,16H,4-7,9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFKRVNYSVQJOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-Amino-4-(4-methylpiperazin-1-yl)phenyl]methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

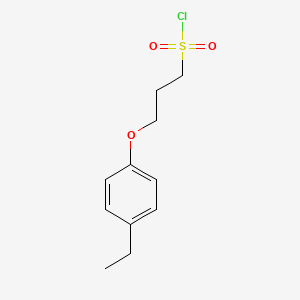

![2-{[(Tert-butoxy)carbonyl]amino}-4-(dimethylamino)butanoic acid](/img/structure/B1443997.png)

![Methyl[2-(1,3-thiazol-2-yl)propyl]amine](/img/structure/B1444000.png)

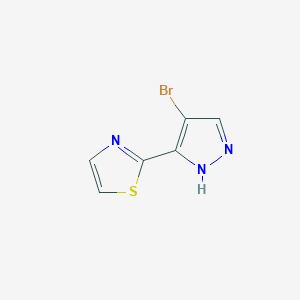

![2-[(5-Bromopyridin-3-yl)oxy]acetonitrile](/img/structure/B1444002.png)

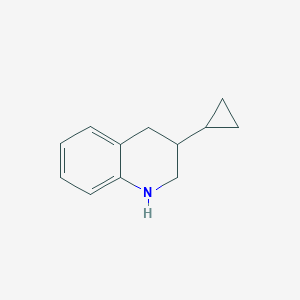

![3-{[(Benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid](/img/structure/B1444016.png)